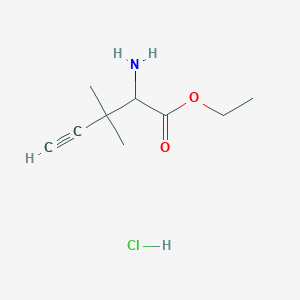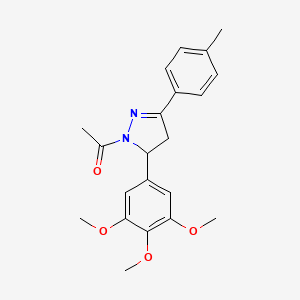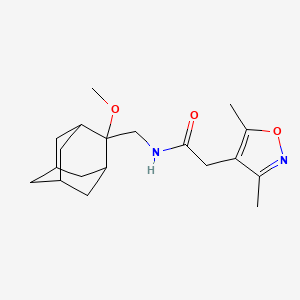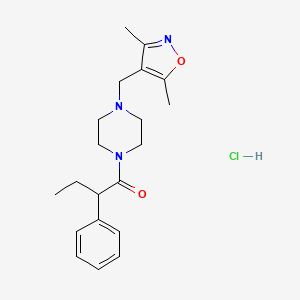![molecular formula C22H22FN3OS B2812286 (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone CAS No. 897480-79-4](/img/structure/B2812286.png)
(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone is a small molecule that has been studied for its potential therapeutic effects . It is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . Typically, these compounds are synthesized by coupling substituted 2-amino benzothiazoles with other compounds, followed by treatment with a chloroethyl compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 4-fluorobenzylpiperazine moiety . This structure is key to its pharmacophoric properties .Applications De Recherche Scientifique
Synthesis and Structural Exploration
- A study by Prasad et al. (2018) involved the synthesis and structural analysis of a novel bioactive heterocycle similar to the compound . This compound was evaluated for antiproliferative activity and characterized using various spectroscopic techniques. The molecular structure, stabilized by inter and intra-molecular hydrogen bonds, was confirmed by X-ray diffraction studies. Such studies are crucial for understanding the stability and potential biological applications of these compounds (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Antimicrobial Activity
- The research by Inoue et al. (1994) on thiazolopyrazine-incorporated tetracyclic quinolone antibacterials revealed that compounds with a similar structure demonstrated potent antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential use of such compounds in developing new antibacterial agents (Inoue, Kondo, Taguchi, Jinbo, Sakamoto, & Tsukamoto, 1994).
Antipsychotic Potential
- Raviña et al. (1999) explored conformationally restricted butyrophenones with affinities for various dopamine and serotonin receptors. The study synthesized and evaluated compounds similar to the one for their potential as atypical antipsychotic agents. This work highlights the relevance of these compounds in the development of new drugs for psychiatric disorders (Raviña, Negreira, Cid, Masaguer, Rosa, Rivas, Fontenla, Loza, Tristán, Cadavid, Sanz, & Lozoya, 1999).
Anticancer Evaluation
- Gouhar and Raafat (2015) synthesized a compound similar to the one and evaluated its anticancer potential. The study involved the reaction of the compound with various nucleophiles, leading to the creation of derivatives that were tested as anticancer agents. This research contributes to the understanding of the potential use of such compounds in cancer therapy (Gouhar & Raafat, 2015).
Orientations Futures
Propriétés
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS/c23-18-6-3-7-19-20(18)24-22(28-19)26-12-10-25(11-13-26)21(27)17-9-8-15-4-1-2-5-16(15)14-17/h3,6-9,14H,1-2,4-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXDBAASXKAKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Phenyl-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2812203.png)
![N-(4-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2812205.png)
![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2812206.png)
![3-Benzyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B2812207.png)

![2-Amino-4-(3-bromo-4-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2812209.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2812215.png)

![[(4Z)-cyclooct-4-en-1-yl]methanamine hydrochloride](/img/structure/B2812218.png)
![2,4,6-trimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2812221.png)
![{2-Hydroxy-3-[3-((hydroxyimino)methyl)indolyl]propyl}(methylsulfonyl)(2,4,6-tr imethylphenyl)amine](/img/structure/B2812223.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2812226.png)